dTDP-4-dehydro-2,6-dideoxy-beta-L-glucose
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Overview
Description
DTDP-4-dehydro-2,6-dideoxy-beta-L-glucose is a dTDP-sugar having 4-dehydro-2,6-dideoxy-beta-L-glucose as the sugar component. It is a dTDP-sugar and a secondary alpha-hydroxy ketone. It derives from a dTDP-L-glucose.
Scientific Research Applications
1. Enzymatic Synthesis and Antibiotic Building Blocks
The enzyme pathways involving dTDP-4-dehydro-2,6-dideoxy-beta-L-glucose have been utilized for the chemoenzymatic synthesis of deoxythymidine diphosphate (dTDP)-activated 2,6-dideoxyhexoses. These compounds are significant as donor substrates for characterizing glycosyltransferases in the biosynthesis of polyketides and antibiotic/antitumor drugs, contributing to the development of hybrid antibiotics (Amann et al., 2001).
2. Structural Analysis in Bacterial Biosynthesis
Structural studies of enzymes like QdtB and QdtC, involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose in bacteria, provide insights into the mechanisms of sugar modification. These studies are crucial for understanding the biosynthesis of unusual deoxyamino sugars in bacterial O-antigens and S-layers, contributing to the knowledge of bacterial cell structure and potential drug targets (Thoden et al., 2009).
3. Role in Antibiotic Precursors and Bacterial Glycans
Research on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose has elucidated the enzymatic pathways in bacteria like Thermoanaerobacterium thermosaccharolyticum. These pathways are not only critical for bacterial cell structure but also for the production of antibiotic precursors, offering a window into the development of new antibacterial agents (Pföstl et al., 2008).
4. Applications in Glycoside Synthesis
This compound is instrumental in engineered enzymatic reactions, as demonstrated in the production of novel glycosides. These synthesized compounds, like amino deoxy-sugar-conjugated flavonol glycosides, have potential as biologically active substances due to their unique properties (Pandey et al., 2015).
5. Insights into Enzymatic Mechanisms
Structural and mechanistic studies of enzymes like dTDP-glucose 4,6-dehydratase have provided deeper insights into the catalytic processes involved in the biosynthesis pathways of dTDP-sugars. Understanding these mechanisms is vital for the potential manipulation and design of enzymatic pathways for specific applications in drug development and synthetic biology (Allard et al., 2002).
Properties
Molecular Formula |
C16H24N2O14P2 |
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Molecular Weight |
530.31 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,4R,6S)-4-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-13,19-20H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10+,11+,12+,13+/m0/s1 |
InChI Key |
AONILRCSLAIOQE-LSUSWQKBSA-N |
Isomeric SMILES |
C[C@H]1C(=O)[C@@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
SMILES |
CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Canonical SMILES |
CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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